tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(methyl)carbamate
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Overview
Description
tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(methyl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a benzyl(methyl)carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a trifluoromethyl-substituted benzyl compound, followed by the introduction of the tert-butyl carbamate group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide bases. Conditions typically involve polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or ethers, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity for its targets. The carbamate group can act as a bioisostere, mimicking the structure and function of natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-bromo-5-fluorobenzylcarbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl benzyl (5-bromo-2-methylphenyl)carbamate
Uniqueness
tert-Butyl 2-bromo-5-(trifluoromethyl)benzyl(methyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO2/c1-13(2,3)21-12(20)19(4)8-9-7-10(14(16,17)18)5-6-11(9)15/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDMJBPFCVDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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